5-羟基嘧啶-4(3H)-酮

描述

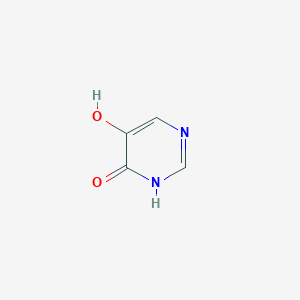

5-Hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with nitrogen atoms at positions 1 and 3 in the ring structure. The hydroxy group at position 5 of the pyrimidine ring contributes to the compound's reactivity and potential biological activity.

Synthesis Analysis

The synthesis of derivatives of 5-hydroxypyrimidin-4(3H)-one has been achieved through various methods. A three-component condensation method has been used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, indicating the versatility of 5-hydroxypyrimidin-4(3H)-one derivatives in chemical synthesis . Additionally, a catalyst-free multicomponent synthesis approach has been employed to create 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, highlighting the potential for green chemistry applications . Other methods include the use of microwave irradiation and grindstone technology for the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .

Molecular Structure Analysis

The molecular structure of 5-hydroxypyrimidin-4(3H)-one derivatives has been elucidated using various spectroscopic techniques. Nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses have been utilized to characterize the synthesized compounds . The crystal structure of related compounds has also been determined by X-ray single-crystal diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

5-Hydroxypyrimidin-4(3H)-one derivatives participate in a variety of chemical reactions. They have been used as starting materials or intermediates in the synthesis of compounds with potential biological activities. For instance, the reaction of alloxan with indole and furanes has led to the formation of 5-indol-3-yl-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione, demonstrating the reactivity of the hydroxypyrimidine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxypyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The acid-base properties of some derivatives have been investigated, revealing that 5-hydroxypyrimidines exist in the hydroxy form and are protonated at the nitrogen atom . The presence of substituents can significantly affect the basicities and acidities of these compounds. Additionally, the stereochemistry of the formation of related compounds from cytosines and hydroxylamines has been studied, showing trans addition across the 5,6-double bond of cytosines .

科学研究应用

Anti-inflammatory Applications : A derivative, sodium 5-butyl-1,2-diphenyl-6-oxo-1,6-dihydropyrimidine-4-olate, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, has shown potential for anti-inflammatory drug development due to its low toxicity and pronounced anti-inflammatory activity (Kuvaeva et al., 2022).

Structural Analysis : Studies on 2-amino-5,6-dimethylpyrimidin-4-one have explored its keto-enol tautomerization and hydrogen bonding, which are key for understanding the properties of 4-hydroxypyrimidine derivatives (Hall et al., 2016).

Energetic Studies : Research on the enthalpy of formation and the energetic aspects of tautomerism in 4(3H)-pyrimidinone offers insights into the aromaticity and hydrogen bond rules of such compounds, contributing to a deeper understanding of their chemical behavior (Galvão et al., 2014).

Fluorescence Studies : Investigations into the fluorescence spectra of 5-fluorouracil derivatives, including 5-fluoro-2-hydroxypyrimidine-4(3H)-one, have been conducted to understand their spectral properties and interactions, which are crucial for developing luminescent materials or sensors (Ostakhov et al., 2019).

Acid-Base Properties : Studies on the acid-base properties of 5-hydroxypyrimidine derivatives have contributed to the understanding of their chemical characteristics and potential applications in various fields (Gashev et al., 1983).

Corrosion Inhibition : 2,4-Diamino-6-hydroxypyrimidine has been examined as a corrosion inhibitor for mild steel, showcasing the potential of hydroxypyrimidine derivatives in industrial applications (Yıldız, 2018).

Antimicrobial Activity : Multifunctional hydroxypyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Gupta et al., 2014).

Synthesis Methods : Studies have also focused on developing mild and general methods for synthesizing 2-substituted-5-hydroxypyrimidines, which are important for facilitating research and application in various fields (Medina et al., 2006).

未来方向

属性

IUPAC Name |

5-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCOLWAKIPNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

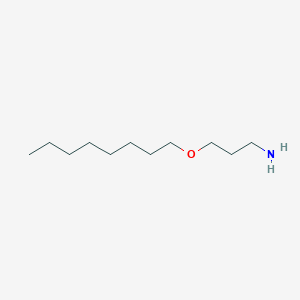

C1=C(C(=O)NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329157 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrimidin-4(3H)-one | |

CAS RN |

15837-41-9 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。